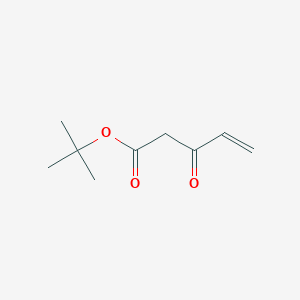
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-oxopent-4-enoate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a beta-ketoester, which means it contains both a ketone and an ester functional group. This compound is often used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-butyl 3-oxopent-4-enoate involves the oxidation of beta-hydroxyester using Jones’ reagent. The reaction is carried out in acetone at temperatures ranging from 0°C to room temperature. The process involves adding Jones’ reagent (chromium trioxide in sulfuric acid) dropwise to a solution of beta-hydroxyester in acetone. The reaction mixture is stirred for three hours at room temperature, followed by quenching with methanol and extraction with ethyl acetate. The organic layers are then dried and concentrated under reduced pressure, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production methods for tert-butyl 3-oxopent-4-enoate typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 3-oxopent-4-enoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Jones’ reagent (chromium trioxide in sulfuric acid) is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the original ester or ketone groups.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-oxopent-4-enoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates
Industry: In the chemical industry, tert-butyl 3-oxopent-4-enoate is used in the production of polymers, resins, and other materials. Its versatility makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-oxopent-4-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is due to the presence of both the ketone and ester functional groups. These groups can participate in various chemical reactions, including nucleophilic addition, substitution, and oxidation-reduction processes. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-hydroxy-4-pentenoate: This compound is a precursor in the synthesis of tert-butyl 3-oxopent-4-enoate.
Tert-butyl 5-chloropent-4-enoate: Another related compound with a chlorine substituent.
Tert-butyl acetate: A simpler ester with similar reactivity.
Uniqueness: Tert-butyl 3-oxopent-4-enoate is unique due to the presence of both ketone and ester functional groups, which provide a high degree of reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
88023-67-0 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
tert-butyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3 |
Clé InChI |
RDOUKEUKXWARPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

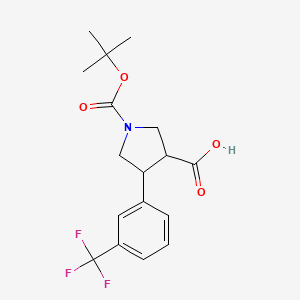
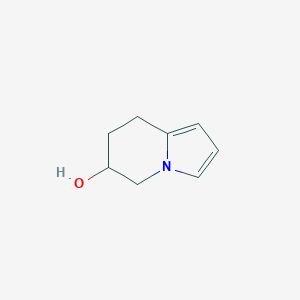

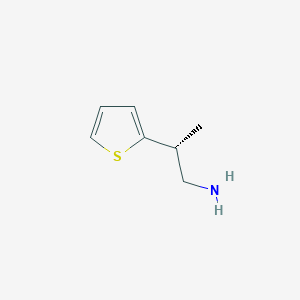
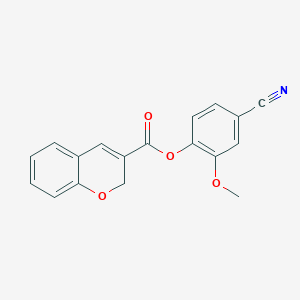
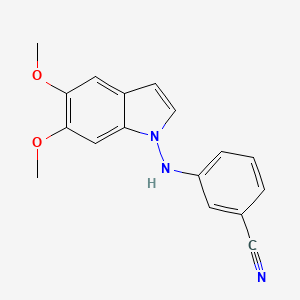

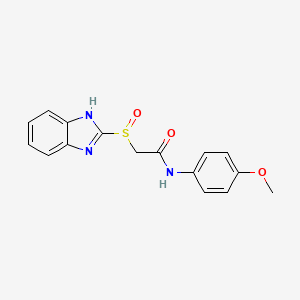
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)

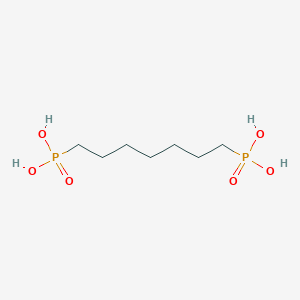
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
